

A Comparative Structural Analysis: 4-Bromoanilinium Chloride vs. 4-Iodoanilinium Nitrate

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Compound of Interest

Compound Name: 4-Bromoanilinium chloride

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For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Halogenated Anilinium Salts

In the landscape of pharmaceutical and materials science research, the subtle structural variations between halogenated organic compounds can profoundly influence their physicochemical properties and, consequently, their applications. This guide provides a detailed comparative analysis of two such compounds: **4-bromoanilinium chloride** and 4-iodoanilinium nitrate. By examining their structural differences at the molecular and crystalline levels, we aim to provide researchers with the foundational knowledge to better understand and utilize these chemical entities.

Core Structural Differences

The primary distinction between **4-bromoanilinium chloride** and 4-iodoanilinium nitrate lies in two key areas: the halogen substituent on the phenyl ring and the nature of the counter-ion. In **4-bromoanilinium chloride**, a bromine atom is situated at the para-position of the anilinium cation, which is electrostatically paired with a chloride anion. Conversely, 4-iodoanilinium nitrate

features an iodine atom at the same para-position, with a nitrate anion serving as the counter-ion.

These differences in atomic composition and ionic pairing lead to distinct variations in their crystal packing, hydrogen bonding networks, and overall molecular architecture.

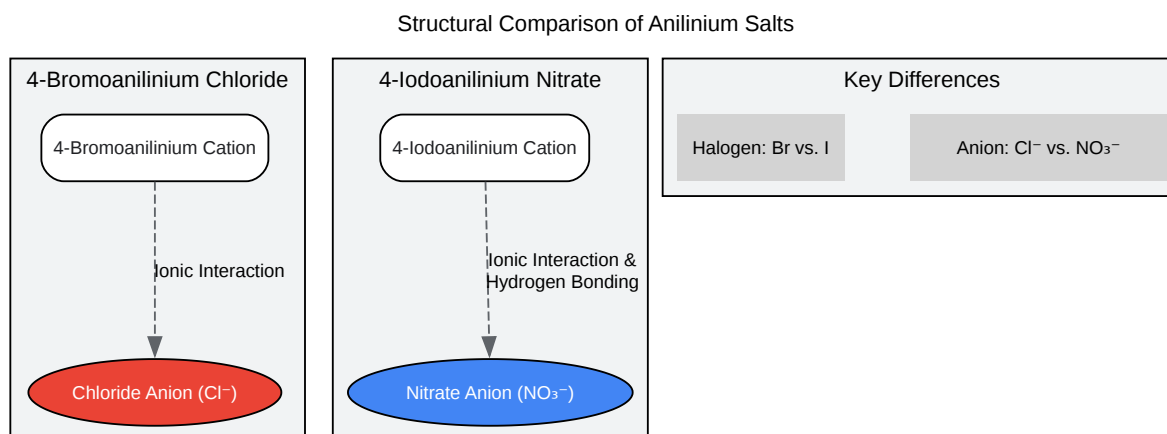
Quantitative Data Summary

The following table summarizes the key quantitative data for **4-bromoanilinium chloride** and 4-iodoanilinium nitrate, based on available experimental data.

Property	4-Bromoanilinium Chloride	4-Iodoanilinium Nitrate
Molecular Formula	C ₆ H ₇ BrClN	C ₆ H ₇ IN ₂ O ₃
Molecular Weight	208.48 g/mol	282.05 g/mol
Melting Point	Data not readily available for the salt; 66 °C for 4-bromoaniline	Data not readily available for the salt; 61-63 °C for 4-iodoaniline[1]
Crystal System	Monoclinic	Data not readily available
Space Group	P 1 21/c 1	Data not readily available
Unit Cell Parameters	a = 8.629 Å, b = 9.784 Å, c = 9.863 Å, β = 105.61°	Data not readily available
Key Structural Features	Ionic interaction between the anilinium cation and chloride anion.	Stabilized by π-π stacking interactions and strong N-H...O and N-H...N hydrogen bonds. The asymmetric unit contains two unique cations and anions. [2]

Molecular and Crystal Structure Visualization

The structural differences between the cationic and anionic components of **4-bromoanilinium chloride** and 4-iodoanilinium nitrate are visualized in the diagram below.



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Caption: A diagram illustrating the distinct cationic and anionic components of **4-bromoanilinium chloride** and 4-iodoanilinium nitrate.

Experimental Protocols

The following provides a general overview of the experimental methodologies for the synthesis and structural characterization of anilinium salts.

Synthesis of Anilinium Salts

Objective: To synthesize anilinium salts via the reaction of the corresponding aniline with a strong acid.

Materials:

- 4-bromoaniline or 4-iodoaniline
- Concentrated hydrochloric acid (for chloride salt) or nitric acid (for nitrate salt)
- Suitable solvent (e.g., ethanol, water)

- Beaker or flask
- Stirring apparatus
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)

Procedure:

- Dissolve the selected aniline (4-bromoaniline or 4-iodoaniline) in a minimal amount of a suitable solvent in a beaker or flask.
- Cool the solution in an ice bath with continuous stirring.
- Slowly add a stoichiometric amount of the corresponding concentrated acid (hydrochloric acid or nitric acid) dropwise to the cooled aniline solution.
- Continue stirring for a specified period to ensure complete reaction and precipitation of the anilinium salt.
- Collect the precipitated salt by vacuum filtration.
- Wash the collected crystals with a small amount of cold solvent to remove any unreacted starting materials.
- Dry the purified anilinium salt crystals under vacuum or in a desiccator.

Single-Crystal X-ray Diffraction

Objective: To determine the crystal structure of the synthesized anilinium salts.

Materials:

- High-quality single crystals of the anilinium salt
- Single-crystal X-ray diffractometer
- Cryoprotectant (if necessary)

- Microscope

Procedure:

- Select a suitable, well-formed single crystal of the anilinium salt under a microscope.
- Mount the crystal on a goniometer head.
- If data is to be collected at low temperatures, coat the crystal with a cryoprotectant to prevent ice formation.
- Mount the goniometer head on the X-ray diffractometer.
- Center the crystal in the X-ray beam.
- Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.
- Process the collected diffraction data to determine the unit cell parameters and space group.
- Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- Refine the structural model against the experimental diffraction data to obtain the final, accurate crystal structure.

The workflow for the synthesis and characterization of these anilinium salts is depicted in the following diagram.



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Caption: Experimental workflow for the synthesis and structural characterization of anilinium salts.

In conclusion, while both **4-bromoanilinium chloride** and 4-iodoanilinium nitrate share a common anilinium core, the differences in their halogen substituent and counter-ion lead to distinct structural properties. A thorough understanding of these differences, supported by quantitative data and detailed structural analysis, is crucial for their effective application in scientific research and development.

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References

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